molecular formula C10H10BrNO B2902522 4-Bromo-3-(ethoxymethyl)benzonitrile CAS No. 837408-81-8

4-Bromo-3-(ethoxymethyl)benzonitrile

Cat. No.: B2902522
CAS No.: 837408-81-8
M. Wt: 240.1
InChI Key: XRJSKTBQQQSECE-UHFFFAOYSA-N
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Description

4-Bromo-3-(ethoxymethyl)benzonitrile is an organic compound with the molecular formula C₁₀H₁₀BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and an ethoxymethyl group at the third position. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(ethoxymethyl)benzonitrile typically involves the bromination of 3-(ethoxymethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(ethoxymethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzonitriles.

    Oxidation: Products include benzoic acids.

    Reduction: Products include benzylamines.

Scientific Research Applications

4-Bromo-3-(ethoxymethyl)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(ethoxymethyl)benzonitrile involves its interaction with specific molecular targets, depending on the context of its use. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the formation of a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(ethoxymethyl)benzonitrile is unique due to the presence of both a bromine atom and an ethoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-3-(ethoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJSKTBQQQSECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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